molecular formula C8H16N2O B8710310 3,3,6,6-Tetramethylpiperazin-2-one CAS No. 4512-48-5

3,3,6,6-Tetramethylpiperazin-2-one

Cat. No. B8710310
M. Wt: 156.23 g/mol
InChI Key: BOJUSAPHGWBWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04466916

Procedure details

In a manner analogous to that described in example 3A above, 2,methyl-1,2-diaminopropane, water and acetone cyanohydrin are reacted, and the reaction product recovered. When dissolved in acetone and recrystallized it is identified as 3,3,6,6-tetramethyl-2-piperazinone.
[Compound]
Name
2,methyl-1,2-diaminopropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[OH2:7]>>[CH3:1][C:2]1([CH3:6])[NH:4][CH2:3][C:2]([CH3:6])([CH3:1])[NH:4][C:3]1=[O:7]

Inputs

Step One
Name
2,methyl-1,2-diaminopropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction product recovered
DISSOLUTION
Type
DISSOLUTION
Details
When dissolved in acetone
CUSTOM
Type
CUSTOM
Details
recrystallized it

Outcomes

Product
Name
Type
Smiles
CC1(C(NC(CN1)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.